molecular formula C11H16BNO3 B1271548 4-(Butylaminocarbonyl)phenylboronic acid CAS No. 252663-48-2

4-(Butylaminocarbonyl)phenylboronic acid

Cat. No. B1271548
M. Wt: 221.06 g/mol
InChI Key: YPXNMPMFCXGXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Butylaminocarbonyl)phenylboronic acid is a derivative of phenylboronic acid, which is a compound of interest in various fields of chemistry and biology. Phenylboronic acids are known for their low toxicity, good thermal stability, compatibility with functional groups, and insensitivity to water and air . These compounds serve as important intermediates in organic synthesis and have been utilized in the synthesis of various derivatives with potential biological activities .

Synthesis Analysis

The synthesis of phenylboronic acid derivatives typically involves the use of Grignard reagents or borate esters as starting materials. For instance, 4-tert-butylphenylboronic acid was synthesized using trimethyl borate and a Grignard reagent prepared from 1-bromo-4-tert-butylbenzene and metal magnesium . Similarly, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid involved a three-step reaction starting from 4-bromophenylacetic acid, which included reduction, acylation, and hydrolysis . These methods could be adapted for the synthesis of 4-(butylaminocarbonyl)phenylboronic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of phenylboronic acid derivatives has been studied using spectroscopic methods such as FT-IR and Raman, as well as computational methods to determine the molecular structure and spectroscopic parameters . For 4-carboxy phenylboronic acid (4-cpba), investigations into the molecular dimer and trimer structures revealed intermolecular hydrogen bonding, which is a key feature that could also be present in 4-(butylaminocarbonyl)phenylboronic acid .

Chemical Reactions Analysis

Phenylboronic acids are versatile in chemical reactions. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, which is a reaction that could potentially be applied to 4-(butylaminocarbonyl)phenylboronic acid to form amide bonds . Additionally, the synthesis of non-steroidal inhibitors of steroid 5α-reductase involved the use of phenylboronic acid derivatives, indicating their reactivity in the formation of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acid derivatives are influenced by their substituents. For example, the introduction of tert-butyl groups has been shown to affect the yield and reaction conditions in the synthesis of 4-tert-butylphenylboronic acid . The electronic spectra of these compounds can also change drastically upon protonation, as observed with 4-(4-(4-(didodecylamino)phenylazo)phenyl)butyric acid, suggesting that similar behavior might be expected for 4-(butylaminocarbonyl)phenylboronic acid under acidic conditions .

Scientific Research Applications

  • Sensing Applications

    • Field : Chemistry
    • Application Summary : Boronic acids, including “4-(Butylaminocarbonyl)phenylboronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
    • Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
  • Biomedical Applications

    • Field : Biomedical Science
    • Application Summary : Boronic acid conjugates, including “4-(Butylaminocarbonyl)phenylboronic acid”, have important applications in the biomedical field . They function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes . They also serve as diagnostic agents .
    • Methods of Application : These conjugates are used in wound healing and tumor targeting .
    • Results or Outcomes : The noteworthy use of these conjugates has been in wound healing and tumor targeting .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application Summary : Boronic acids, including “4-(Butylaminocarbonyl)phenylboronic acid”, are used in organic synthesis for the formation of carbon-carbon bonds . They are used in Suzuki reactions, which are a type of palladium-catalyzed cross coupling reactions .
    • Methods of Application : The Suzuki reaction is performed in the presence of a base and a palladium catalyst .
    • Results or Outcomes : The Suzuki reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .
  • Drug Delivery

    • Field : Pharmaceutical Sciences
    • Application Summary : Boronic acid-functionalized chitosan conjugates, which could potentially include “4-(Butylaminocarbonyl)phenylboronic acid”, have been explored for their potential in drug delivery . They can function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes .
    • Methods of Application : These conjugates can be used to encapsulate drugs and deliver them to specific sites in the body .
    • Results or Outcomes : The use of these conjugates has shown promise in improving the efficacy and safety of drug delivery .
  • Material Science

    • Field : Material Science
    • Application Summary : Boronic acids, including “4-(Butylaminocarbonyl)phenylboronic acid”, have been used in the development of new materials . They can form covalent bonds with polyol compounds, which can be exploited in the design of new materials .
    • Methods of Application : The specific methods of application would depend on the type of material being developed .
    • Results or Outcomes : The use of boronic acids in material science has led to the development of innovative materials with unique properties .
  • Agriculture

    • Field : Agriculture
    • Application Summary : Boronic acids, including “4-(Butylaminocarbonyl)phenylboronic acid”, have been used in the development of new pesticides . They can interact with certain biological targets in pests, leading to their potential use as pesticides .
    • Methods of Application : The specific methods of application would depend on the type of pest being targeted .
    • Results or Outcomes : The use of boronic acids in agriculture has led to the development of effective pesticides .

Safety And Hazards

4-(Butylaminocarbonyl)phenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[4-(butylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-2-3-8-13-11(14)9-4-6-10(7-5-9)12(15)16/h4-7,15-16H,2-3,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXNMPMFCXGXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378360
Record name 4-(Butylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Butylaminocarbonyl)phenylboronic acid

CAS RN

252663-48-2
Record name 4-(Butylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.